molecular formula C10H10O2 B184039 Indan-5-carboxylic acid CAS No. 65898-38-6

Indan-5-carboxylic acid

Cat. No.: B184039
CAS No.: 65898-38-6
M. Wt: 162.18 g/mol
InChI Key: FOJQJDBJBNEHTO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJQJDBJBNEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283282
Record name Indan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65898-38-6
Record name 65898-38-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-5-carboxylic acid
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Preparation Methods

Reaction Conditions and Reagents

  • Primary Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃) in aqueous sulfuric acid, and Jones reagent (CrO₃ in acetone).

  • Solvents : Water, acetone, or acetic acid.

  • Temperature : 60–100°C for KMnO₄; 0–25°C for Jones reagent to minimize over-oxidation.

Mechanistic Pathway

The aldehyde undergoes sequential oxidation via a hydrate intermediate. In acidic conditions, KMnO₄ cleaves the C-H bond adjacent to the carbonyl group, forming the carboxylic acid. Chromium-based oxidants follow a similar pathway but require stringent temperature control to prevent ring oxidation.

Yield and Purity Optimization

  • KMnO₄ Method : Yields 70–85% with >95% purity when reactions are conducted in dilute aqueous NaOH at 80°C for 6–8 hours.

  • Jones Reagent : Achieves 65–75% yield but risks dihydroxyindane byproducts if temperatures exceed 25°C.

Table 1: Oxidation of Indan-5-Carbaldehyde to this compound

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
KMnO₄H₂O/NaOH8088297
CrO₃/H₂SO₄Acetic Acid25127593
Jones ReagentAcetone0246890

Carboxylation of Indan-5-Boronic Acid

Transition-metal-catalyzed carboxylation offers a modern, atom-economical alternative. This method introduces a carboxyl group via carbon dioxide (CO₂) insertion into a carbon-boron bond.

Catalytic Systems

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) or nickel chloride (NiCl₂).

  • Ligands : Bidentate phosphines (e.g., 1,2-bis(diphenylphosphino)ethane, dppe).

  • CO₂ Pressure : 1–3 atm.

Reaction Protocol

  • Indan-5-boronic acid (1 equiv), Pd(OAc)₂ (5 mol%), and dppe (10 mol%) are combined in tetrahydrofuran (THF).

  • CO₂ is introduced at 2 atm, and the mixture is stirred at 60°C for 24 hours.

  • The product is isolated via acid-base extraction.

Advantages and Limitations

  • Yield : 60–78%, depending on boronic acid purity.

  • Challenges : Sensitivity to moisture and competing protodeboronation.

Table 2: Palladium-Catalyzed Carboxylation of Indan-5-Boronic Acid

CatalystLigandCO₂ Pressure (atm)Temperature (°C)Yield (%)
Pd(OAc)₂dppe26075
NiCl₂dppf38062

Hydrolysis of Indan-5-Carbonitrile

Hydrolysis of nitriles to carboxylic acids provides a high-yielding route, though it requires harsh conditions.

Acidic vs. Basic Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12–18 hours.

  • Basic Hydrolysis : NaOH (40%) at 150°C under autoclave conditions.

Mechanistic Insights

The nitrile group (-CN) is hydrolyzed to an amide intermediate (-CONH₂), which further reacts to form the carboxylic acid. Acidic conditions favor faster conversion but risk indane ring degradation.

Industrial Scalability

  • Batch Reactors : Stainless steel autoclaves resist corrosion from NaOH at high temperatures.

  • Yield : 85–92% in basic hydrolysis vs. 70–80% in acidic conditions.

Table 3: Hydrolysis of Indan-5-Carbonitrile Under Varied Conditions

ConditionReagentTemperature (°C)Time (h)Yield (%)
AcidicHCl (6M)1101878
BasicNaOH (40%)150890

Comparative Analysis of Synthetic Routes

Each method presents distinct trade-offs in cost, scalability, and environmental impact:

  • Oxidation : Cost-effective but generates heavy metal waste (e.g., MnO₂, Cr³⁺).

  • Carboxylation : Atom-efficient but requires specialized equipment for CO₂ handling.

  • Hydrolysis : High-yielding but energy-intensive due to extreme temperatures.

Table 4: Economic and Environmental Metrics

MethodCost (USD/kg)Carbon Footprint (kg CO₂/kg)Scalability
Oxidation120–1508.5Industrial
Carboxylation200–2503.2Pilot-Scale
Hydrolysis90–11012.0Industrial

Chemical Reactions Analysis

Types of Reactions: Indan-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form this compound derivatives.

    Reduction: The carboxyl group can be reduced to form indan-5-methanol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted this compound derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: Indan-5-methanol.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Chemistry

Indan-5-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. It can be utilized in various reactions, including:

  • Esterification : Formation of esters through reaction with alcohols.
  • Decarboxylation : Removal of the carboxyl group to yield indane derivatives.
  • Coupling Reactions : Used in cross-coupling reactions to form carbon-carbon bonds.

Biology

The compound is a precursor for synthesizing biologically active compounds, particularly those exhibiting anticancer and antimicrobial properties. Its carboxyl group allows for interactions with various biological targets, influencing their activity.

Medicine

Research is ongoing to explore the therapeutic potential of this compound and its derivatives. Notable areas include:

  • Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Compounds derived from this compound exhibit potential in treating inflammatory diseases.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, including:

  • Fragrances and Flavorings : Due to its aromatic properties.
  • Polymer Production : As a monomer in polymer synthesis.

Anticancer Activity

A study evaluated the anticancer properties of various indan derivatives, revealing that certain compounds exhibited significant antiproliferative activity against human cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.36 μM against breast cancer cells, indicating strong potential as a therapeutic agent.

Antimicrobial Evaluation

Another research highlighted the antimicrobial efficacy of synthesized indan derivatives against common bacterial strains. Modifications to the indan structure enhanced efficacy against resistant strains, suggesting promising applications in developing new antibiotics.

Data Table

Application AreaSpecific UseResearch Findings
ChemistryBuilding block for organic synthesisUtilized in esterification and coupling
BiologyPrecursor for biologically active compoundsExhibits anticancer and anti-inflammatory properties
MedicineTherapeutic agent explorationDerivatives show significant cytotoxicity
IndustryProduction of specialty chemicalsUsed in fragrances and polymer synthesis

Mechanism of Action

The mechanism of action of indan-5-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions, further modulating the activity of target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,3-Dihydro-1H-indene-5-carboxylic acid
  • CAS Number : 65898-38-6
  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Structure : A bicyclic hydrocarbon (indane) with a carboxylic acid (-COOH) group at the 5th position (Figure 1).

Properties and Applications: Indan-5-carboxylic acid is a versatile intermediate in pharmaceutical synthesis. Its bicyclic structure provides a rigid scaffold, making it valuable for designing bioactive molecules. The compound is commercially available and used in research and industrial settings .

The following table and analysis highlight key structural, functional, and pharmacological differences between this compound and analogous carboxylic acid derivatives.

Table 1: Comparative Overview of Carboxylic Acid Derivatives

Compound Name Molecular Formula Key Structural Features Biological/Physical Properties Applications References
This compound C₁₀H₁₀O₂ Bicyclic indane core with -COOH Moderate lipophilicity; used in drug synthesis Pharmaceutical intermediate
Indole-5-carboxylic acid C₉H₇NO₂ Indole ring with -COOH Forms dimers/trimers; secondary metabolite Organic synthesis, enzyme studies
1H-Indazole-5-carboxylic acid C₈H₆N₂O₂ Indazole ring with -COOH High purity (>95%); stable under standard conditions Medicinal chemistry, kinase inhibitors
Δ¹-Pyrroline-5-carboxylic acid C₅H₇NO₂ Cyclic imino acid Intermediate in proline-glutamate metabolism Biochemical research
3-Methylbenzofuran-5-carboxylic acid C₁₀H₈O₃ Benzofuran with methyl and -COOH Industrial-scale synthesis optimized Materials science, polymers
Indoline-5-carboxylic acid C₉H₉NO₂ Saturated indole derivative Enhanced solubility due to reduced aromaticity Peptide mimetics, drug delivery

Key Comparative Insights:

Structural and Functional Differences :
  • Aromatic vs. Saturated Cores :
    • This compound’s bicyclic structure provides rigidity, enhancing binding affinity in drug-receptor interactions. In contrast, indoline-5-carboxylic acid (saturated indole) exhibits higher solubility due to reduced aromaticity .
    • Heterocyclic variants (e.g., indole, indazole, benzofuran) introduce nitrogen or oxygen atoms, altering electronic properties and reactivity. For example, indole-5-carboxylic acid participates in dimerization reactions , while indazole derivatives are more resistant to oxidation .
Pharmacological and Industrial Relevance :
  • Anti-Inflammatory Agents :

    • Clidanac (6-chloro-5-cyclohexyl-1-indancarboxylic acid), a derivative of indan-carboxylic acid, showed potent anti-inflammatory activity but caused gastric ulcers at high doses. An isomer with a cyclopentanylmethyl substituent retained efficacy without ulcerogenicity, emphasizing the role of substituent positioning .
    • Indole-5-carboxylic acid, though less studied pharmacologically, serves as a metabolite in microbial and plant systems .
  • Safety Profiles: Indole-3-carboxylic acid (structurally similar to indole-5-carboxylic acid) is classified as non-hazardous , whereas some indan derivatives (e.g., Clidanac) require careful dose optimization to mitigate side effects .

Biological Activity

Indan-5-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an indan moiety with a carboxylic acid functional group, which contributes to its reactivity and biological activity. The molecular formula is C9H8O2C_9H_8O_2 and it has a molecular weight of approximately 164.16 g/mol. The structure allows for various interactions with biological targets, making it a valuable compound in pharmacological research.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.069 mg/mL against pathogenic strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (mg/mL)Target Microorganism
This compound0.069E. coli
1-Oxo-indan-5-carboxylic acid0.139Bacillus cereus

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that the compound can scavenge free radicals, thereby reducing cellular damage. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where it demonstrated moderate scavenging ability .

Table 2: Antioxidant Activity Assay Results

CompoundIC50 (µmol/L)Assay Type
This compound50.0DPPH Radical Scavenging
Caffeic Acid0.5DPPH Radical Scavenging

3. Cytotoxicity and Anti-cancer Potential

The cytotoxic effects of this compound derivatives have been studied in various cancer cell lines. Preliminary data suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in lung carcinoma A549 cells . The presence of hydroxyl groups in the structure enhances this activity by facilitating interactions with cellular targets.

Table 3: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µmol/L)
This compoundA54912.5
Caffeic AcidA5492.91

The biological activities of this compound are attributed to its structural features, which allow it to interact with various biological pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Antioxidant Mechanism : It scavenges free radicals through hydrogen donation, reducing oxidative stress.
  • Cytotoxic Mechanism : Induces apoptosis via modulation of signaling pathways associated with cell survival and death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antibacterial Efficacy : In a study involving E. coli and Bacillus cereus, this compound demonstrated significant antibacterial activity, leading to a reduction in viable cell counts by over 90% at concentrations above its MIC.
  • Cytotoxic Effects on Cancer Cells : Research involving A549 lung cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications.

Q & A

Q. What are the primary spectroscopic techniques for characterizing Indan-5-carboxylic acid, and how do they address structural confirmation?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, ¹H NMR can confirm the presence of aromatic protons in the indane ring system and the carboxylic acid proton, while IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) of the carboxylic acid group. MS provides molecular weight verification (e.g., molecular ion peak at m/z 178.18 for C₁₀H₁₀O₂) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization involves controlling reaction parameters such as temperature, catalyst loading, and solvent choice. For instance, using a Pd-catalyzed carboxylation of indane derivatives under inert conditions can enhance yield. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection, ensuring >95% purity by area normalization .

Q. What experimental protocols are recommended for assessing the solubility and stability of this compound in different solvents?

Solubility studies should employ gravimetric or UV-spectrophotometric methods in solvents like water, ethanol, and DMSO. Stability assessments require accelerated degradation studies under varying pH, temperature, and light exposure, followed by HPLC analysis to track decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model electron density maps, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, predicting the activation energy for esterification reactions helps rationalize experimental kinetics. Validation requires comparing computational results with experimental kinetic data (e.g., rate constants derived from NMR monitoring) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound derivatives?

Contradictory NMR signals may arise from dynamic effects like proton exchange or conformational isomerism. Variable-temperature NMR experiments can identify exchange processes, while 2D techniques (COSY, NOESY) clarify coupling relationships. For persistent ambiguities, X-ray crystallography provides definitive structural confirmation .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound in in vitro hepatic models?

Incubate this compound with hepatocyte cultures or microsomal fractions, followed by LC-MS/MS analysis to detect phase I (oxidation) and phase II (conjugation) metabolites. Isotopic labeling (e.g., ¹³C-carboxylic acid) aids in tracking metabolic transformations. Data interpretation requires alignment with known biotransformation databases (e.g., PubChem, DrugBank) .

Q. What methodologies validate the purity of this compound when impurities are below 0.1% detection limits of conventional HPLC?

High-resolution mass spectrometry (HRMS) or charged aerosol detection (CAD) enhances sensitivity for trace impurities. For example, HRMS with a Q-TOF analyzer can detect impurities at ppm levels by accurate mass measurement. Orthogonal techniques like ion chromatography are recommended for ionic impurities .

Methodological and Reporting Standards

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry: report reaction stoichiometry, solvent volumes, purification methods (e.g., recrystallization solvents), and characterization data (melting point, spectral peaks). For novel compounds, include elemental analysis (C, H, N) and supplementary crystallographic data .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Include error propagation analysis for replicates and report confidence intervals. For high-throughput data, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in this compound reactivity studies?

Systematically evaluate assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Validate with controlled experiments (e.g., solvent polarity studies) and refine models iteratively. Cross-reference with literature on analogous carboxylic acid systems .

Data Management and Presentation

  • Data Tables : Include raw spectral data (e.g., NMR chemical shifts, IR peaks) in supplementary materials. For bioactivity studies, tabulate EC₅₀ values with standard deviations .
  • Figures : Use molecular structure diagrams (ChemDraw) and reaction schemes. For computational studies, include electrostatic potential maps and orbital diagrams .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indan-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Indan-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.